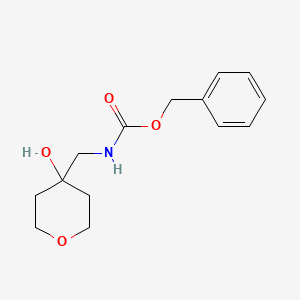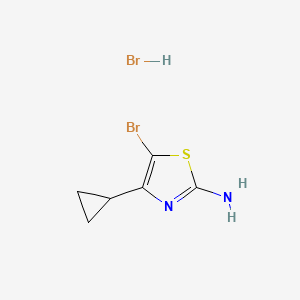
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H7BrN2S·HBr. It is a derivative of thiazole, a versatile heterocyclic compound known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an amine group attached to the thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of 4-cyclopropyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate are common.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thio-thiazoles, and amino-thiazoles.
Oxidation and Reduction: Products include thiazole sulfoxides, sulfones, and thiazolidines.
Coupling Reactions: Products include biaryl thiazoles and alkyl thiazoles.
科学研究应用
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
- 5-bromo-4-methyl-thiazol-2-amine
Uniqueness
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science applications.
属性
分子式 |
C6H8Br2N2S |
|---|---|
分子量 |
300.02 g/mol |
IUPAC 名称 |
5-bromo-4-cyclopropyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2S.BrH/c7-5-4(3-1-2-3)9-6(8)10-5;/h3H,1-2H2,(H2,8,9);1H |
InChI 键 |
XQAJHBDDNIXNHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(SC(=N2)N)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


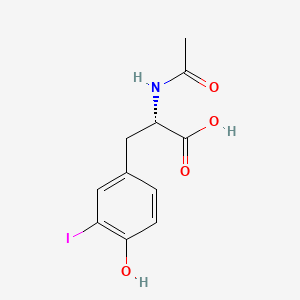
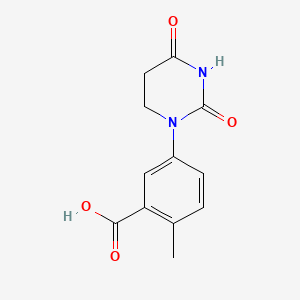
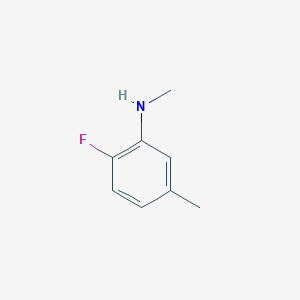
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

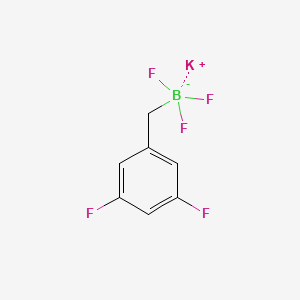


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
